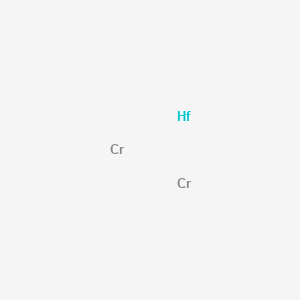
Chromium--hafnium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–hafnium (2/1) is an intermetallic compound consisting of chromium and hafnium in a 2:1 atomic ratio. This compound is known for its high melting point, excellent thermal stability, and unique mechanical properties, making it valuable in various high-temperature applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium–hafnium (2/1) can be synthesized through several methods, including:
Solid-State Reaction: A mixture of chromium and hafnium powders is pressed into pellets and heated at high temperatures (above 1500°C) in a vacuum or inert atmosphere to promote the formation of the compound.
Industrial Production Methods
The industrial production of chromium–hafnium (2/1) often involves the arc melting method due to its efficiency in producing high-purity intermetallic compounds. The process requires precise control of temperature and atmosphere to prevent contamination and ensure the desired stoichiometry .
Chemical Reactions Analysis
Types of Reactions
Chromium–hafnium (2/1) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Requires strong reducing agents like hydrogen or carbon at high temperatures.
Substitution: Involves reacting with other metals in a molten state or at high temperatures.
Major Products Formed
Oxidation: Chromium oxide (Cr₂O₃) and hafnium oxide (HfO₂).
Reduction: Elemental chromium and hafnium.
Substitution: Various intermetallic compounds depending on the substituting metal.
Scientific Research Applications
Chromium–hafnium (2/1) has several scientific research applications, including:
High-Temperature Materials: Due to its excellent thermal stability and high melting point, it is used in the development of high-temperature materials for aerospace and industrial applications.
Alloy Development: It is used in the development of advanced alloys with improved mechanical properties and corrosion resistance.
Mechanism of Action
The mechanism by which chromium–hafnium (2/1) exerts its effects is primarily through its structural and electronic properties. The compound’s high melting point and thermal stability are attributed to the strong metallic bonding between chromium and hafnium atoms. These properties make it an effective material for high-temperature applications and as a catalyst in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Chromium–zirconium (2/1): Similar in structure and properties due to the close chemical relationship between hafnium and zirconium.
Chromium–titanium (2/1): Another intermetallic compound with comparable thermal stability and mechanical properties.
Uniqueness
Chromium–hafnium (2/1) is unique due to its higher melting point and better thermal stability compared to similar compounds like chromium–zirconium (2/1) and chromium–titanium (2/1). These properties make it particularly valuable in applications requiring extreme temperature resistance and durability .
Properties
CAS No. |
12053-23-5 |
|---|---|
Molecular Formula |
Cr2Hf |
Molecular Weight |
282.48 g/mol |
IUPAC Name |
chromium;hafnium |
InChI |
InChI=1S/2Cr.Hf |
InChI Key |
BGEDGZDFAXUCQH-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)

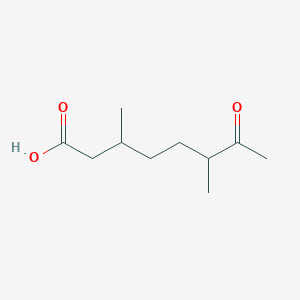

![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)
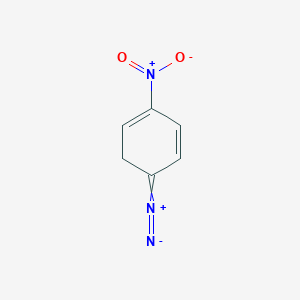
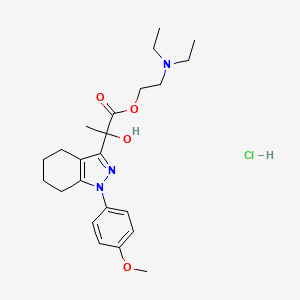
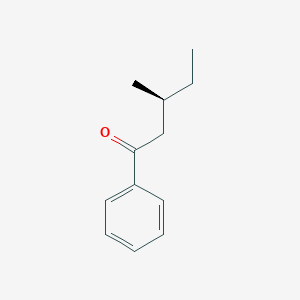
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)


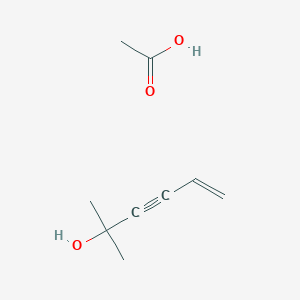
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
